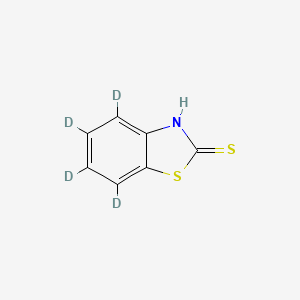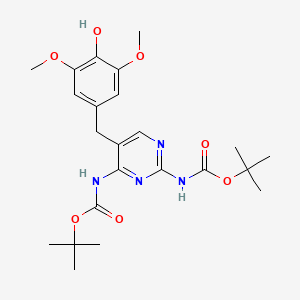
Flunarizine-d8 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flunarizine-d8 Dihydrochloride is a deuterated form of Flunarizine Dihydrochloride, a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylactic treatment of migraines, vertigo, occlusive peripheral vascular disease, and as an adjuvant in epilepsy therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Flunarizine-d8 Dihydrochloride involves the deuteration of Flunarizine DihydrochlorideThis can be achieved through various methods such as catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography (UPLC), is common to separate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Flunarizine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Aplicaciones Científicas De Investigación
Flunarizine-d8 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium effects on chemical reactions.
Biology: Employed in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating migraines, vertigo, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Mecanismo De Acción
Flunarizine-d8 Dihydrochloride exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition decreases intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells. The compound also binds to calmodulin and blocks histamine H1 receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Cinnarizine: Another calcium channel blocker with similar therapeutic uses.
Verapamil: A calcium channel blocker used primarily for cardiovascular conditions.
Diltiazem: A calcium channel blocker with applications in treating hypertension and angina.
Uniqueness: Flunarizine-d8 Dihydrochloride is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. Compared to other calcium channel blockers, it has a broader range of applications, particularly in the prophylactic treatment of migraines and as an adjuvant in epilepsy therapy .
Propiedades
Número CAS |
1415586-83-2 |
|---|---|
Fórmula molecular |
C26H26F2N2 |
Peso molecular |
412.554 |
Nombre IUPAC |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2 |
Clave InChI |
SMANXXCATUTDDT-XSAGKOFCSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Sinónimos |
1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine-d8 Hydrochloride; Dinaplex-d8; Flugeral-d8; Flunagen-d8; Flunarl-d8; Fluxarten-d8; Gradient-d8; Issium-d8; Mondus-d8; R 14950-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B584625.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)



